UNII-8U669YF4RV
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(1,3-dioxoisoindol-2-yl)methyl]-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H17N3O4/c33-26-18-7-3-4-8-22(18)30-24-13-21-25(12-20(24)26)31-23-10-9-15(11-19(23)27(21)34)14-32-28(35)16-5-1-2-6-17(16)29(32)36/h1-13H,14H2,(H,30,33)(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIQTGOBEGYKSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC4=C(C=C3)NC5=C(C4=O)C=C6C(=C5)C(=O)C7=CC=CC=C7N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074631 | |
| Record name | Quino[2,3-b]acridine-7,14-dione, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-5,12-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75641-02-0 | |
| Record name | 2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-5,12-dihydroquino[2,3-b]acridine-7,14-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75641-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-(Phthalimidomethyl)quinacridone | |
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| Record name | Quino[2,3-b]acridine-7,14-dione, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-5,12-dihydro- | |
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| Record name | Quino[2,3-b]acridine-7,14-dione, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-5,12-dihydro- | |
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| Record name | 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-5,12-dihydroquino[2,3-b]acridine-7,14-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.146 | |
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| Record name | 2-PHTHALIMIDOMETHYLQUINACRIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U669YF4RV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Theoretical and Computational Investigations of 2 1,3 Dioxoisoindol 2 Yl Methyl 5,12 Dihydroquinolino 2,3 B Acridine 7,14 Dione and Analogs
Density Functional Theory (DFT) for Electronic and Structural Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For 2-[(1,3-Dioxoisoindol-2-yl)methyl]-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione, DFT calculations provide insights into its electronic behavior and structural characteristics.
Geometry optimization using DFT helps determine the most stable molecular configuration. Following optimization, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are calculated. The energy difference between HOMO and LUMO, known as the band gap, is a crucial parameter that influences a molecule's electronic and optical properties, such as its semiconducting behavior and color researchgate.net. Studies on similar phthalonitrile (B49051) derivatives have shown that DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311G(d,p), can accurately predict these electronic properties, including charge transfer within the molecule researchgate.net. While specific band gap values for 2-[(1,3-Dioxoisoindol-2-yl)methyl]-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione are not detailed in the provided search results, the methodology is standard for such investigations.
The distribution of electron density (ED) and the molecular electrostatic potential (ESP) provide critical information about the molecule's reactivity and intermolecular interactions. Electron density maps reveal the spatial arrangement of electrons, highlighting regions of high and low electron concentration. The ESP maps, on the other hand, visualize the distribution of partial positive and negative charges across the molecule's surface. These maps are invaluable for predicting sites prone to electrophilic or nucleophilic attack and for understanding hydrogen bonding or other non-covalent interactions researchgate.netmdpi.comresearchgate.net. For instance, negative ESP regions are typically found around electronegative atoms like oxygen, while positive regions are associated with hydrogen atoms. The interplay between ED and ESP is crucial for understanding chemical bonding and molecular recognition mdpi.com.
Molecular Dynamics Simulations for Conformational Dynamics and Self-Assembly
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, including their conformational changes and how they interact with each other to form larger structures (self-assembly). By simulating the motion of atoms and molecules over time based on classical mechanics and force fields, MD can reveal dynamic processes that are difficult to capture through static calculations. For complex organic molecules like quinolinoacridines, MD simulations can explore how the molecule flexes, rotates, and potentially aggregates, which is relevant for understanding their solid-state packing and material properties frontiersin.orgbiorxiv.orgnih.gov. While specific MD studies on the self-assembly of 2-[(1,3-Dioxoisoindol-2-yl)methyl]-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione are not explicitly detailed in the search results, MD is a standard technique for investigating protein misfolding and aggregation frontiersin.org and receptor activation biorxiv.org, demonstrating its broad applicability in understanding molecular dynamics.
Lattice Dynamics and Phonon Studies for Understanding Solid-State Behavior
Lattice dynamics and phonon studies focus on the collective vibrations of atoms within a crystal lattice. These vibrations, known as phonons, are quantized modes of vibration that are fundamental to understanding a material's thermal, mechanical, and electronic properties in the solid state.
Compound Name Table:
| Common Name / Identifier | Chemical Name |
| UNII-8U669YF4RV | 2-[(1,3-Dioxoisoindol-2-yl)methyl]-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione |
| Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro- | 5,12-Dihydroquino[2,3-b]acridine-7,14-dione (Parent structure of derivatives) |
| 2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione | A related dichloro derivative |
| 3,10-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione | Another related dichloro derivative |
Synthetic Methodologies and Strategic Derivatization of 2 1,3 Dioxoisoindol 2 Yl Methyl 5,12 Dihydroquinolino 2,3 B Acridine 7,14 Dione
Foundational Synthetic Routes to the Quinacridone (B94251) Core Relevant for 2-[(1,3-Dioxoisoindol-2-yl)methyl]-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione Precursors
The synthesis of the quinacridone core, 5,12-dihydroquinolino[2,3-b]acridine-7,14-dione, is a well-established process in industrial organic chemistry, with several key methodologies having been developed. wikipedia.org These routes provide the essential scaffold for subsequent derivatization.
Succinate-Based Approaches for Quinacridone Ring Formation
A predominant industrial method for producing the quinacridone ring system is the succinate-based approach. google.com This process typically begins with the self-condensation of a dialkyl succinate (B1194679), such as dimethyl succinate or diethyl succinate, in the presence of a strong base like sodium ethoxide or sodium methoxide. This reaction forms a succinyl succinate ester (e.g., diethyl succinyl succinate). google.comnih.gov
The succinyl succinate ester is then condensed with two equivalents of an appropriate aniline (B41778). For the unsubstituted quinacridone core, aniline itself is used. This condensation leads to the formation of a 2,5-diarylamino-3,6-dihydro-terephthalic acid ester. wikipedia.orggoogle.com The subsequent step involves a high-temperature cyclization of this intermediate to yield 6,13-dihydroquinacridone. The final step is the oxidation of the dihydroquinacridone to the fully aromatic quinacridone. google.com A patent by DuPont describes a process where succinyl diethyl succinate and aniline react in the presence of aniline hydrochloride to form 2,5-dianilino-3,6-dihydro diethyl terephthalate, which is then cyclized and oxidized to quinacridone. google.com
Cyclization of 2,5-Diarylamino-terephthalic Acids in Quinacridone Synthesis
An alternative and widely used method involves the direct cyclization of 2,5-diarylamino-terephthalic acids. wikipedia.org These diarylamino-terephthalic acids can be synthesized through various means, including the oxidation of 2,5-diarylamino-3,6-dihydroterephthalic acid derivatives. nih.gov
The key step in this pathway is the ring-closure reaction, which is typically promoted by strong dehydrating agents. Polyphosphoric acid (PPA) is a common reagent for this cyclization, facilitating the formation of the quinacridone structure at elevated temperatures, often between 120-140°C. google.com This method is noted for its high yields and the low temperature of reaction. google.com Another approach involves heating 2,5-dianilinoterephthalic acid with boric acid to temperatures of 200 to 250°C.
Alternative Synthetic Pathways for Dihydroquinacridone and Subsequent Oxidation
Regardless of the initial route to form the heterocyclic system, the oxidation of a 6,13-dihydroquinacridone intermediate is a critical final step to produce the stable, conjugated quinacridone pigment. google.com This dehydrogenation can be accomplished using a variety of oxidizing agents and conditions.
Common methods include "solution oxidation," where the reaction is carried out in a solvent. For instance, oxidation can be performed using the sodium salt of m-nitrobenzene sulfonic acid in an aqueous ethanol (B145695) solution with sodium hydroxide. Air oxidation, where air or another oxygen-containing gas is bubbled through the reaction mixture, is also a known method, often catalyzed by quinone derivatives like anthraquinone (B42736). mdpi.com Hydrogen peroxide has also been employed as an oxidizing agent in an aqueous basic medium, a process that can be catalyzed by anthraquinone derivatives. The choice of oxidation technique and subsequent work-up conditions can influence the final crystal modification (polymorph) of the quinacridone pigment, which in turn affects its color and physical properties.
| Oxidation Method | Oxidizing Agent | Typical Conditions | Reference |
| Solution Oxidation | Sodium m-nitrobenzene sulfonate | Aqueous ethanol, NaOH | mdpi.com |
| Air Oxidation | Oxygen/Air | Alkaline medium (e.g., organic solvent, water), quinone catalyst | mdpi.com |
| Peroxide Oxidation | Hydrogen Peroxide | Aqueous basic medium, anthraquinone catalyst, >60°C |
Advanced Functionalization Techniques for Phthalimide (B116566) Moiety Introduction
To arrive at the target compound, 2-[(1,3-Dioxoisoindol-2-yl)methyl]-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione, the synthesized quinacridone core must be functionalized with a phthalimidomethyl group.
Regioselective Introduction of the Phthalimidomethyl Group onto the Quinacridone Scaffold
The introduction of a phthalimidomethyl group onto the quinacridone skeleton is a known method for modifying the pigment's properties. google.com This process, known as phthalimidomethylation, can be achieved by reacting the parent quinacridone with N-(halomethyl)phthalimide or N-(hydroxymethyl)phthalimide under acidic conditions.
Specifically, the reaction of quinacridone with N-(hydroxymethyl)phthalimide in concentrated sulfuric acid or another strong acid medium leads to an electrophilic substitution on the quinacridone ring. The electrophile, a phthalimidomethyl cation, is generated in situ. While multiple positions on the quinacridone ring are available for substitution, the reaction can be directed to achieve a degree of regioselectivity. The precise conditions, such as temperature and reaction time, would be critical in controlling the position and degree of substitution. For the title compound, substitution is required at the 2-position of the quinolino[2,3-b]acridine-7,14-dione (B12364473) scaffold. While literature specifically detailing the regioselective synthesis of the 2-substituted isomer is sparse, general methods for phthalimidomethylation of quinacridones are documented in patents, often in the context of creating pigment derivatives for improved dispersibility and performance in paint and ink formulations. google.comepo.org
Exploration of Diverse Substitution Patterns in Quinacridone Derivatives
The quinacridone scaffold allows for a wide range of substitution patterns, leading to a large family of pigments with varied colors and properties. wikipedia.org The synthesis of derivatives can be achieved either by using substituted anilines in the initial condensation step or by direct substitution onto the pre-formed quinacridone ring. wikipedia.org
Common derivatives include chlorinated and methylated quinacridones. For example, 2,9-dichloroquinacridone and 2,9-dimethylquinacridone (B1329379) are significant commercial pigments. google.com These are typically prepared by starting with the corresponding substituted anilines (e.g., 4-chloroaniline (B138754) or 4-methylaniline) in the succinate or diarylamino-terephthalic acid synthesis routes. wikipedia.org
More complex functional groups can also be introduced. Research has explored the synthesis of quinacridones with bulky alkyl or dendritic substituents on the nitrogen atoms to enhance solubility and suppress fluorescence quenching in the solid state. nih.gov Furthermore, Suzuki-Miyaura coupling reactions have been used to introduce aryl or other groups at specific positions, such as the 2 and 9 positions, after initial halogenation to create precursors like 2,9-dibromoquinacridone. mdpi.com This highlights the versatility of the quinacridone core for creating a diverse library of functional materials for applications beyond pigments, including organic electronics. wikipedia.org
| Derivative Type | Synthetic Strategy | Example Substituents | Reference |
| Ring-Substituted (Halogen/Alkyl) | Use of substituted anilines in initial synthesis | -Cl, -CH₃ | wikipedia.orggoogle.com |
| N-Substituted (Alkyl/Dendritic) | N-alkylation of the quinacridone core | n-hexyl, dendritic wedges | nih.gov |
| Ring-Substituted (Aryl) | Halogenation followed by cross-coupling (e.g., Suzuki) | Thiophenyl | mdpi.com |
| Methylene-Linked Heterocycles | Electrophilic substitution (e.g., phthalimidomethylation) | Phthalimidomethyl | google.com |
Sustainable and Scalable Synthetic Approaches
The industrial production of quinacridone derivatives, including 2-[(1,3-dioxoisoindol-2-yl)methyl]-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione, necessitates synthetic strategies that are not only efficient and high-yielding but also environmentally responsible and economically viable on a large scale. Modern synthetic chemistry places a strong emphasis on the incorporation of green chemistry principles to minimize environmental impact and ensure process safety.
The synthesis of complex heterocyclic molecules like quinacridones traditionally involves multi-step processes that may use hazardous reagents, high temperatures, and significant amounts of organic solvents. imaging.org The application of the twelve principles of green chemistry aims to mitigate these drawbacks. acs.orgsigmaaldrich.com These principles provide a framework for designing more sustainable chemical processes. sigmaaldrich.com
Key green chemistry principles applicable to the synthesis of quinacridone derivatives include:
Prevention of Waste : Designing synthetic routes that generate minimal by-products is a primary goal. sigmaaldrich.com
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org
Use of Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. skpharmteco.com Efforts are being made to replace traditional, hazardous solvents like DMF and NMP with greener alternatives. skpharmteco.com
Design for Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption.
Use of Renewable Feedstocks : A key aspect of green chemistry is the use of starting materials derived from renewable resources. mdpi.com For instance, bio-succinic acid is now used in the industrial production of some quinacridone pigments. mdpi.com
Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it requires additional reagents and generates waste. acs.orgsigmaaldrich.com
Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. sigmaaldrich.com Palladium-catalyzed C-N coupling reactions, for example, have been applied in the synthesis of novel quinacridone derivatives. rsc.org
The application of these principles to the synthesis of 2-[(1,3-dioxoisoindol-2-yl)methyl]-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione would involve careful selection of starting materials and reaction conditions to enhance sustainability.
| Green Chemistry Principle | Application in Quinacridone Derivative Synthesis |
| Prevention & Atom Economy | Utilizing one-pot synthesis or domino reactions to reduce intermediate isolation steps and waste generation. imaging.org Designing reactions like cyclizations that incorporate most atoms from the precursors into the quinacridone core. wikipedia.org |
| Safer Solvents | Replacing high-boiling, toxic solvents with greener alternatives such as water, supercritical fluids, or bio-derived solvents where feasible. skpharmteco.com |
| Energy Efficiency | Employing microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating. imaging.org |
| Renewable Feedstocks | Using starting materials derived from biomass, such as bio-succinic acid, for the synthesis of the core quinacridone structure. mdpi.com |
| Reduce Derivatives | Developing selective reactions that do not require the use of protecting groups for the amine or carbonyl functionalities of the quinacridone system. acs.org |
| Catalysis | Using catalytic amounts of acids (e.g., polyphosphoric acid) for cyclization or employing metal catalysts for coupling reactions to build the molecular framework. rsc.orggoogle.com |
The large-scale preparation of quinacridone pigments is well-established, with several industrial methods available. naver.com A common and preferred route involves the thermal cyclization of 2,5-dianilinoterephthalic acid derivatives in polyphosphoric acid (PPA) or its esters. google.comgoogle.com This method is known for its high yields and the stable quality of the resulting pigment. google.com
A plausible strategy for the large-scale synthesis of 2-[(1,3-dioxoisoindol-2-yl)methyl]-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione would likely involve a multi-step approach:
Synthesis of a Substituted Precursor : The synthesis would begin with the preparation of a terephthalic acid derivative substituted with a group that can be later converted to the desired methyl-phthalimide side chain.
Condensation : This precursor would then be condensed with an appropriate aniline derivative.
Cyclization : The resulting 2,5-diarylamino-terephthalic acid intermediate would undergo ring closure in a high-temperature reaction, typically using polyphosphoric acid, to form the quinacridone core. google.com
Derivatization : The final step would involve the introduction of the (1,3-dioxoisoindol-2-yl)methyl group onto the quinacridone skeleton. This could potentially be achieved through an alkylation reaction.
An alternative industrial route involves the condensation of succinosuccinate esters with anilines, followed by cyclization and oxidation to yield the quinacridone pigment. wikipedia.org The choice of method would depend on factors such as raw material availability, cost, and the desired purity of the final product.
| Synthesis Stage | Proposed Reaction | Key Parameters & Considerations |
| Precursor Synthesis | Synthesis of a functionalized 2,5-dianilinoterephthalic acid. | Selection of appropriate starting materials to introduce the desired substituent. Control of reaction conditions to ensure high purity of the intermediate. |
| Ring Closure | Cyclodehydration in Polyphosphoric Acid (PPA). google.com | Reaction temperature and time are critical for yield and purity. The amount of PPA affects viscosity and reaction efficiency. |
| Post-Cyclization Work-up | Hydrolysis of the reaction mixture. | Controlled addition to water or an aqueous solution to precipitate the crude pigment. The temperature of hydrolysis can influence the crystal form of the pigment. google.com |
| Final Derivatization | Alkylation of the quinacridone core. | Use of a suitable N-(halomethyl)phthalimide reagent in the presence of a base. The choice of solvent and temperature is crucial to control selectivity and prevent side reactions. |
| Pigment Finishing | Post-synthesis treatment to achieve desired physical properties. | May involve milling, solvent treatment, or controlled precipitation to obtain the correct particle size and crystal modification for application purposes. naver.com |
Chromatographic and Crystallization-Based Purification Strategies for Quinacridone Derivatives
The purification of quinacridone derivatives is critical for their application, as impurities can significantly affect their coloristic and performance properties. mdpi.com Due to their generally low solubility in common organic solvents, purification can be challenging. bfr-akademie.de A combination of chromatographic and crystallization techniques is often employed.
Chromatographic Methods:
Column chromatography is a widely used technique for the purification of synthetic organic compounds. bibliotekanauki.pl For quinacridone derivatives, which can be difficult to dissolve, a suitable solvent system must be chosen. Reversed-phase high-performance liquid chromatography (RP-HPLC) has been developed for the analysis and purity control of quinacridone pigment intermediates. google.com In preparative scale, column chromatography can be used to separate the desired product from unreacted starting materials and by-products. The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and mobile phase is crucial for effective separation. bibliotekanauki.pljst.go.jp
Crystallization-Based Methods:
Crystallization is a powerful purification technique for solids. For quinacridone pigments, obtaining a specific crystal form (polymorph) is often as important as chemical purity, as the crystal structure significantly influences the color and fastness properties. imaging.orgnaver.com
Recrystallization : This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of purer crystals. The challenge with quinacridones is finding a solvent in which they have adequate solubility at high temperatures but low solubility at room temperature. High-boiling polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are sometimes used. imaging.org
High-Temperature and High-Pressure Liquid Crystallization : This method has been shown to be effective for producing nanocrystals of quinacridone. worldscientific.comresearchgate.net By dissolving the compound in a solvent like water at high temperatures and pressures (supercritical or near-supercritical conditions) and then rapidly cooling, it is possible to obtain monodispersed nanocrystals with controlled crystal structure. researchgate.net
Vapor Phase Growth : Single crystals of some quinacridone derivatives have been grown from the vapor phase at high temperatures, which is a method for obtaining very high purity material for research purposes. imaging.org
The purification of 2-[(1,3-dioxoisoindol-2-yl)methyl]-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione would likely involve an initial purification by precipitation, followed by more refined techniques to achieve high purity.
| Purification Technique | Description | Application to Target Compound |
| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | A solvent system such as dichloromethane/methanol or toluene/DMF might be employed to separate the target compound from less polar or more polar impurities on a silica gel column. jst.go.jp |
| Recrystallization | Dissolution in a hot solvent followed by cooling to induce crystallization of the pure compound. | High-boiling solvents like DMF or N-methyl-2-pyrrolidone (NMP) could potentially be used to recrystallize the crude product. |
| Solvent Treatment (Finishing) | Heating a suspension of the crude pigment in an organic solvent. | This process can induce a phase transition to a more stable and desirable crystal form and can also help remove soluble impurities. naver.com |
| High-Temperature Water Crystallization | Using hot compressed water as a solvent for recrystallization. researchgate.net | This green chemistry approach avoids the use of organic solvents and can provide control over particle size and crystal form. researchgate.net |
Comprehensive Spectroscopic and Structural Characterization of 2 1,3 Dioxoisoindol 2 Yl Methyl 5,12 Dihydroquinolino 2,3 B Acridine 7,14 Dione
Vibrational Spectroscopy for Molecular Structure and Interactions
Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is a powerful tool for identifying the functional groups and probing the structural framework of a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy: Analysis of Characteristic Functional Groups
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. For the title compound, FT-IR analysis would be expected to reveal key stretching and bending vibrations.
Key expected functional groups and their general absorption regions include:
N-H Stretching: The secondary amine (N-H) in the dihydroquinolinoacridine core would typically show a stretching vibration.
C=O Stretching: The dione (B5365651) carbonyl groups on the acridine (B1665455) skeleton and the imide carbonyls of the dioxoisoindole moiety would produce strong absorption bands. These would likely appear as distinct peaks due to their different chemical environments.
C-N Stretching: Vibrations corresponding to the various carbon-nitrogen bonds within the heterocyclic structure.
Aromatic C-H and C=C Stretching: Multiple bands corresponding to the vibrations of the aromatic rings.
Without experimental data, a specific data table cannot be generated.
Fourier Transform Raman (FT-Raman) Spectroscopy: Investigation of Molecular Vibrations and Polymorphism
FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. While FT-IR is sensitive to polar functional groups with strong dipole moment changes, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For a large, aromatic system like UNII-8U669YF4RV, FT-Raman would be particularly useful for characterizing the vibrations of the fused aromatic core. It is also a valuable technique for studying polymorphism, which is the ability of a solid material to exist in multiple crystalline forms, as different polymorphs would yield distinct Raman spectra. Specific experimental Raman data for this compound is not available in the reviewed literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
NMR spectroscopy is one of the most powerful tools for elucidating the precise structure of an organic molecule by mapping the carbon and hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopic Analysis
¹H-NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For the title compound, one would expect to see distinct signals for:
Aromatic Protons: A complex series of signals in the downfield region of the spectrum corresponding to the protons on the quinolino, acridine, and phthalimide (B116566) aromatic rings.
N-H Proton: A signal for the amine protons on the dihydroquinolinoacridine core, which may be broadened and its chemical shift could be concentration-dependent.
Methylene Protons: A characteristic singlet for the -CH₂- group linking the phthalimide moiety to the main heterocyclic system.
A data table of chemical shifts, multiplicities, and coupling constants cannot be created as no experimental ¹H-NMR spectrum has been found in the literature for this compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopic Characterization
¹³C-NMR spectroscopy provides information on the different types of carbon atoms in a molecule. A ¹³C-NMR spectrum for this compound would be expected to show a number of distinct signals corresponding to:
Carbonyl Carbons: Signals for the ketone (C=O) and imide (C=O) carbons would appear at the most downfield positions in the spectrum.
Aromatic Carbons: A multitude of signals for the carbons within the fused aromatic and heteroaromatic rings.
Methylene Carbon: A signal for the -CH₂- linker carbon atom.
Specific chemical shift data is unavailable, and therefore a data table cannot be presented.
Solution-Phase Aggregation Behavior Probed by Concentration-Dependent NMR
Large, planar polyaromatic molecules like quinolino[2,3-b]acridine derivatives often exhibit self-association or aggregation in solution, primarily through π-π stacking interactions. Concentration-dependent NMR spectroscopy is a key method to study this phenomenon. In such an experiment, ¹H-NMR spectra are recorded at various sample concentrations. If aggregation occurs, changes in chemical shifts (typically an upfield shift for aromatic protons involved in π-stacking) and signal broadening are often observed as the concentration increases. However, no studies applying this technique to this compound have been reported in the searched literature.
Electronic Absorption and Emission Spectroscopy for Photophysical Properties
Specific experimental data on the photophysical properties of 2-[(1,3-Dioxoisoindol-2-yl)methyl]-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione are not available in the reviewed literature. The following sections describe the expected properties based on the general characteristics of the quinolino[2,3-b]acridine-7,14-dione (B12364473) (quinacridone) chromophore.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Electronic Transitions and Conjugation Effects
No specific UV-Vis absorption spectra for 2-[(1,3-Dioxoisoindol-2-yl)methyl]-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione have been published. Generally, acridine derivatives exhibit significant absorption in the range of 350-450 nm, which is attributed to π-π* electronic transitions within the conjugated aromatic system. researchgate.net The extensive π-conjugation in the quinolino[2,3-b]acridine-7,14-dione core is responsible for its characteristic color. The introduction of the (1,3-dioxoisoindol-2-yl)methyl substituent may cause a shift in the absorption maxima (either a bathochromic or hypsochromic shift) depending on its electronic influence on the chromophore, but specific data is absent.
Photoluminescence (PL) and Fluorescence Spectroscopy: Quantum Yields and Emission Characteristics
Detailed photoluminescence and fluorescence data, including quantum yields and specific emission wavelengths for this compound, are not documented in public sources. Quinacridone (B94251) and its derivatives are well-known for their fluorescent properties, often with high photoluminescence efficiency. researchgate.net
Strategies for Suppressing Fluorescence Concentration Quenching
There is no specific information in the literature detailing strategies employed to suppress fluorescence concentration quenching for this particular compound. For related quinacridone pigments, preventing aggregation through the introduction of bulky substituents is a common strategy to mitigate quenching in the solid state.
Enhanced Emission in Solid-State and Concentrated Solution Environments
No studies documenting enhanced emission for 2-[(1,3-Dioxoisoindol-2-yl)methyl]-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione in solid-state or concentrated solution environments were found. While N,N'-substituted quinacridones have been investigated for their solid-state emission properties, data for this specific N-substituted derivative is unavailable. researchgate.net
X-ray Crystallography for Solid-State Structure and Polymorphism
Determination of Crystal Phases (e.g., α, β, γ) and Their Structural Distinctions
The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms (phases), is a well-documented characteristic of planar aromatic molecules like quinacridones. These different phases, often designated as α, β, and γ, arise from variations in the packing of molecules in the crystal lattice. These variations can be influenced by factors such as the solvent used for crystallization and the presence of substituents.
For 2-[(1,3-Dioxoisoindol-2-yl)methyl]-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione, it is plausible that different polymorphs could exist. The large, relatively rigid quinolino[2,3-b]acridine core, coupled with the flexible phthalimide-methyl substituent, allows for various potential packing arrangements. The structural distinctions between these hypothetical phases would likely involve differences in:
Unit Cell Parameters: The dimensions and angles of the fundamental repeating unit of the crystal would differ for each polymorph.
Molecular Conformation: The dihedral angle between the quinolinoacridine core and the phthalimide group could vary between polymorphs.
Intermolecular Interactions: The specific network of hydrogen bonds and π-π stacking interactions would be unique to each crystal phase.
Without experimental data from techniques such as X-ray powder diffraction (XRPD) or single-crystal X-ray diffraction, the existence and specific structures of any polymorphs of this compound remain speculative.
Elucidation of Intermolecular Hydrogen Bonding and π-π Stacking Interactions
The molecular structure of 2-[(1,3-Dioxoisoindol-2-yl)methyl]-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione contains several functional groups capable of participating in significant intermolecular interactions.
Hydrogen Bonding: The presence of two N-H groups within the 5,12-dihydroquinolino[2,3-b]acridine-7,14-dione core and four carbonyl (C=O) groups (two on the acridine dione and two on the phthalimide moiety) provides the necessary components for hydrogen bonding. It is anticipated that strong N-H···O=C hydrogen bonds would be a dominant feature in the solid-state packing of this molecule. These interactions are crucial in the self-assembly of related quinacridone pigments. thegoodscentscompany.com
π-π Stacking: The extensive aromatic system of the quinolino[2,3-b]acridine core makes it highly susceptible to π-π stacking interactions. These non-covalent interactions, arising from the electrostatic attraction between the electron-rich π-systems of adjacent molecules, are a defining characteristic of the crystal structures of many planar aromatic compounds. The degree of overlap and the distance between the stacked rings would be key features of the crystal packing. The bulky phthalimide-methyl substituent, however, might introduce steric hindrance that could influence the efficiency of this stacking.
A computational docking study on this molecule predicted the presence of two hydrogen bond donors and six hydrogen bond acceptors, supporting the potential for extensive hydrogen bonding networks.
Correlating Crystalline Structure with Macroscopic Properties
The crystalline structure of a material has a profound impact on its macroscopic properties. For a compound like 2-[(1,3-Dioxoisoindol-2-yl)methyl]-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione, the following correlations can be anticipated:
Solubility and Dissolution Rate: Different polymorphs can exhibit significantly different solubilities. The strength and nature of the intermolecular interactions in the crystal lattice determine the energy required to break the lattice and dissolve the compound.
Color: The solid-state color of organic pigments is highly dependent on the electronic interactions between molecules in the crystal. Variations in π-π stacking and hydrogen bonding between polymorphs can lead to different absorption and reflection of light, resulting in different colors. For instance, aggregation in the solid state is known to cause a redshift in the absorption spectrum of related compounds.
Thermal Stability: The melting point and decomposition temperature are directly related to the stability of the crystal lattice. Stronger and more numerous intermolecular interactions generally lead to higher melting points and greater thermal stability.
Mechanical Properties: The arrangement of molecules in the crystal can affect properties such as hardness and brittleness.
A comprehensive understanding of these structure-property relationships for this compound would necessitate experimental determination of its crystal structure(s).
Advanced Materials Science and Optoelectronic Applications Derived from 2 1,3 Dioxoisoindol 2 Yl Methyl 5,12 Dihydroquinolino 2,3 B Acridine 7,14 Dione Chemistry
Photovoltaic Systems and Photodetector Applications
The inherent semiconductor properties of the quinacridone (B94251) core structure make its derivatives, including UNII-8U669YF4RV, promising candidates for optoelectronic applications such as organic solar cells (OSCs) and photodetectors. wikipedia.orgresearchgate.net The value of these molecules in such devices is linked to their strong absorption of visible light, excellent photostability, and high charge carrier mobility. wikipedia.orgresearchgate.netresearchgate.netrsc.org
Research into quinacridone-based materials has highlighted their potential in organic electronics. acs.org For instance, quinacridone has demonstrated a field-effect mobility comparable to that of pentacene, a benchmark organic semiconductor, and exhibits photoinduced charge generation that is over a hundred times more efficient. researchgate.net Donor-acceptor type copolymers that incorporate a quinacridone unit have been specifically investigated for their use in photovoltaic cells and photodetectors. rsc.org The combination of strong intermolecular electronic coupling and robust thermal and electrochemical stability makes the quinacridone framework a versatile building block for next-generation organic electronic devices. wikipedia.orgrsc.org
| Property | Significance in Photovoltaics/Photodetectors | Supporting Evidence |
|---|---|---|
| High Charge Carrier Mobility | Ensures efficient transport of photogenerated electrons and holes to the electrodes, improving device efficiency. | Field-effect mobility measured at 0.1 cm²/V·s, comparable to pentacene. researchgate.net |
| Strong Visible Light Absorption | Allows the material to capture a significant portion of the solar spectrum, leading to higher current generation. | Intense absorption in the visible region is a known characteristic of the class. researchgate.netrsc.org |
| Excellent Photostability | Contributes to longer device lifetime and operational stability under continuous illumination. | Quinacridones are known for high photo, thermal, and electrochemical stability. wikipedia.orgresearchgate.net |
| Efficient Charge Generation | High quantum efficiency for converting photons into charge carriers. | Photoinduced charge generation is significantly more efficient than in pentacene. researchgate.net |
Supramolecular Engineering for Functional Materials
The solid-state properties of quinacridone derivatives are dominated by powerful intermolecular forces that drive their self-assembly into highly ordered supramolecular structures. wikipedia.org The two primary interactions are hydrogen bonding between the N-H group of one molecule and the carbonyl (C=O) group of a neighbor, and π-π stacking interactions between the aromatic planes of adjacent molecules. researchgate.netnih.gov
These forces are strong enough to guide the molecules into well-defined crystalline arrangements, effectively creating quasi-polymeric structures. acs.orgnih.gov This controlled assembly is crucial for tuning the material's electronic and optical properties. For example, the specific crystal polymorph (e.g., α, β, or γ phase) determines the molecular packing, which in turn influences the color and electronic coupling. wikipedia.orgresearchgate.net In the γ crystal phase, each molecule is hydrogen-bonded to four neighbors in a criss-cross lattice, while the β phase consists of linear chains with double hydrogen bonds between adjacent molecules. wikipedia.org This ability to form predictable, robust, self-assembled structures is a cornerstone of supramolecular engineering with this class of compounds.
The strong intermolecular forces and tendency for self-assembly allow quinacridone derivatives to be used in specialized surface applications. Research has demonstrated that quinacridone and its derivatives can form hard, abrasion-resistant, self-organizing gliding layers on surfaces like ice and snow. mdpi.com
When applied, the molecules arrange into extended platelets, creating a durable and low-friction surface. mdpi.com The formation and effectiveness of this layer depend on the purity of the compound and the alignment of the molecules, which can be improved by heating and polishing. mdpi.com The inherent ability of quinacridone molecules to adhere strongly to surfaces further supports their use as surface modification agents, where they can impart new properties such as hydrophobicity or altered frictional characteristics to a substrate. researchgate.netmdpi.com
High-Performance Pigmentary Research and Specialized Industrial Coatings
Quinacridone-based molecules are classified as high-performance pigments, valued for properties that far exceed those of conventional pigments. wikipedia.orgfinelandchem.com Their exceptional durability, including outstanding weather and light fastness, makes them indispensable in applications where color stability is critical. cardencustomframing.commarketresearchfuture.com
The primary industrial application for these pigments is in automotive and industrial coatings. wikipedia.orgcardencustomframing.comheubach.com Automotive finishes demand pigments that can withstand harsh environmental conditions, including prolonged UV radiation, temperature fluctuations, and chemical exposure, without fading or degrading. Quinacridone pigments meet these demanding criteria, providing brilliant, saturated colors from red to violet that retain their vibrancy over the vehicle's lifetime. finelandchem.comcardencustomframing.comdipengroup.com Their high thermal stability also allows them to be used in high-temperature baking processes common in industrial coating applications. finelandchem.com
| Performance Metric | Description | Relevance to Automotive/Industrial Use |
|---|---|---|
| Lightfastness | Resistance to fading or color change upon exposure to light. | Crucial for exterior coatings that are constantly exposed to sunlight. cardencustomframing.com |
| Weather Resistance | Ability to withstand environmental elements like rain, humidity, and pollutants. | Ensures long-term durability and protection of the underlying substrate. finelandchem.commarketresearchfuture.com |
| Thermal Stability | Resistance to degradation at high temperatures. | Allows use in high-temperature curing processes and for coating engines or industrial machinery. finelandchem.com |
| Chemical Resistance | Stability against solvents, acids, and alkalis. | Important for industrial environments and resistance to automotive fluids. wikipedia.org |
| Color Strength | High tinting strength provides vivid, saturated colors. | Achieves deep, brilliant shades required for premium automotive finishes. heubach.com |
The final color and performance characteristics of a quinacridone pigment are not determined by the molecule alone but are critically dependent on its solid-state structure, specifically its crystal polymorph and particle morphology. wikipedia.org Quinacridone can exist in several different crystal forms (polymorphs), with the α, β, and γ phases being the most commercially significant. nih.govru.nl
Each polymorph has a unique arrangement of molecules in the crystal lattice, which alters the intermolecular interactions and, consequently, the pigment's optical properties. researchgate.netresearchgate.net
γ-Quinacridone: This phase typically produces a strong, clean red shade and is known for excellent stability. wikipedia.org
β-Quinacridone: This polymorph yields a darker, maroon or violet shade and exhibits superior weather resistance. wikipedia.org
The synthesis and finishing steps in pigment manufacturing are precisely controlled to produce the desired crystal phase and to engineer the particle size and shape. ru.nl These factors influence not only the hue but also other key properties like opacity, transparency, and dispersibility in the coating medium. Therefore, control over the crystalline form is a key aspect of developing specialized pigments for high-performance applications. nih.govnih.gov
Functional Pigments for Emerging Technologies (e.g., Digital Printing)
The evolution of digital printing technologies, particularly inkjet printing, has driven the demand for high-performance functional pigments capable of meeting stringent requirements for color, durability, and processability. Pigments for these applications are not merely colorants but are highly engineered materials designed to function within complex ink formulations and printing systems. A prime example of such a functional pigment is C.I. Pigment Red 254, a member of the diketopyrrolopyrrole (DPP) family. guidechem.comnih.govfrontiersin.org This class of pigments is renowned for its exceptional performance characteristics, which make it highly suitable for emerging technologies like digital printing. mfa.orglongdom.org
Digital printing, especially UV-curable and water-based inkjet printing, requires pigments with specific properties to ensure reliable printer performance and high-quality output. Key among these are fine particle size, narrow particle size distribution, excellent dispersion stability, and high thermal stability. epo.orgresearchgate.net C.I. Pigment Red 254 is a high-performance pigment that offers a brilliant red hue, exceptional color strength, and outstanding fastness properties, making it a valuable colorant for functional coatings and printing inks. Its robust nature, including excellent lightfastness and resistance to weather and chemicals, ensures the longevity of the printed image, a critical factor for applications such as outdoor signage and automotive coatings. guidechem.comhonorpigment.com
The performance of C.I. Pigment Red 254 in digital printing inks is heavily dependent on its physical and chemical properties, which can be tailored through synthesis and surface treatment. google.comgoogle.com For instance, controlling the particle size to an average of between 50 nm and 300 nm is crucial for preventing nozzle clogging in inkjet printers and for achieving high color strength and gloss in the final print. googleapis.com
Table 1: Key Performance Characteristics of C.I. Pigment Red 254 for Digital Printing
| Property | Value/Description | Significance in Digital Printing |
|---|---|---|
| Chemical Class | Diketopyrrolopyrrole (DPP) | Provides inherent stability, high color strength, and excellent fastness properties. nih.govfrontiersin.org |
| Average Particle Size | 0.01 µm to 0.12 µm | A fine and narrow particle size distribution is critical to prevent printhead nozzle blockage and ensure stable ink dispersion. epo.orggoogleapis.com |
| Heat Stability | Up to 300°C | Essential for applications that involve high-temperature processing or curing, such as UV-cured inks. precisechem.com |
| Lightfastness (Blue Scale) | 8 (Excellent) | Ensures long-term color fidelity for prints exposed to light, particularly for outdoor applications. honorpigment.com |
| Weather Fastness | Excellent | Crucial for the durability of printed materials used in outdoor environments. guidechem.com |
| Solvent & Migration Resistance | Excellent | Prevents bleeding or migration of the pigment within the printed layer, ensuring sharp and well-defined images. honorpigment.com |
Research into C.I. Pigment Red 254 has focused on optimizing its properties for specific digital printing applications. Surface treatment, for example, can improve the pigment's dispersibility in both aqueous and non-aqueous ink formulations, leading to enhanced stability and better rheological properties. google.compaint.org The development of specific crystalline forms (polymorphs) of the pigment can also influence its coloristic properties, such as hue, color strength, and transparency, allowing for a wider color gamut in multi-color printing processes. epo.org
The formulation of inks for digital printing is a complex process where the pigment must be compatible with a variety of other components, including resins, dispersants, humectants, and solvents or monomers. googleapis.comepo.org The high performance of DPP pigments like C.I. Pigment Red 254, characterized by their inertness and stability, makes them compatible with a wide range of ink chemistries. nih.govfrontiersin.org This versatility allows for their use in various digital printing technologies, from high-speed industrial printers to specialized systems for printing on textiles, plastics, and other non-traditional substrates. guidechem.commade-in-china.commornichem.com The increasing use of non-impact printing methods like inkjet is driving the demand for such high-performance pigments over conventional pigments used in traditional printing. inkworldmagazine.com
Table 2: Research Findings on C.I. Pigment Red 254 in Ink Formulations
| Research Focus | Finding | Reference |
|---|---|---|
| Particle Size Optimization | A narrow particle size distribution with an average size between 0.03 µm and 0.06 µm leads to higher color strength and saturation in printing inks. | epo.org |
| Aqueous Inkjet Inks | C.I. Pigment Red 254 is a suitable pigment for red aqueous inkjet inks, often used in combination with other pigments to achieve superior color performance. | googleapis.com |
| Surface Modification | Covalently bonding specific organic groups to the pigment surface improves rheology and dispersion stability in solvent-based systems. | google.com |
| Dispersion in Water-based Inks | The use of polymeric nanoparticle dispersants has been shown to enhance the dispersion stability and weatherability of C.I. Pigment Red 254 in water-based inkjet inks. | researchgate.net |
| High-Chroma Pigments | Specific heating processes during manufacturing can produce C.I. Pigment Red 254 with higher chroma for more vivid printed colors. | google.com |
Electrochemical Properties and Redox Behavior of 2 1,3 Dioxoisoindol 2 Yl Methyl 5,12 Dihydroquinolino 2,3 B Acridine 7,14 Dione
Cyclic Voltammetry for Redox Potential Determination
A comprehensive understanding of the electrochemical behavior of 2-[(1,3-Dioxoisoindol-2-yl)methyl]-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione would necessitate experimental analysis using techniques such as cyclic voltammetry (CV). This powerful electroanalytical method is employed to probe the redox characteristics of a compound by measuring the current that develops in an electrochemical cell under conditions where the voltage is swept back and forth.
Through CV, key parameters such as the oxidation and reduction potentials of a molecule can be determined. These potentials provide direct insight into the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the compound. This information is critical for designing and predicting the performance of organic electronic devices.
Hypothetical Data Table Based on General Quinacridone (B94251) Behavior:
While specific data for the target compound is unavailable, a hypothetical data table illustrating the kind of information that would be obtained from a cyclic voltammetry experiment is presented below. The values are representative of typical quinacridone derivatives and should not be considered as actual experimental data for 2-[(1,3-Dioxoisoindol-2-yl)methyl]-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione.
| Process | Potential (V vs. Fc/Fc+) | Peak Separation (ΔEp, mV) | Reversibility |
|---|---|---|---|
| First Oxidation | +0.8 to +1.2 | 60 - 80 | Reversible/Quasi-reversible |
| First Reduction | -1.2 to -1.6 | 60 - 80 | Reversible/Quasi-reversible |
Analysis of Oxidation and Reduction Processes in Quinacridone Systems
The oxidation and reduction processes in quinacridone systems involve the removal or addition of electrons from the π-conjugated core. The stability of the resulting radical cations and anions is a key factor in the material's suitability for electronic applications. The substituent groups on the quinacridone skeleton play a crucial role in tuning these redox properties.
For instance, electron-donating groups typically lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups, such as the phthalimide (B116566) moiety, would be expected to increase the oxidation potential and lower the reduction potential, making the compound easier to reduce. This tunability is a significant advantage of organic semiconductors.
Implications for Electrochemical Device Performance and Stability
The redox potentials and the reversibility of the redox processes of 2-[(1,3-Dioxoisoindol-2-yl)methyl]-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione would have direct implications for its performance and stability in electrochemical devices.
Energy Level Alignment: The HOMO and LUMO energy levels, estimated from the oxidation and reduction potentials, determine the efficiency of charge injection and transport when the material is integrated into a device with other components, such as electrodes and other semiconductor layers.
Charge Transport: The ability of the molecule to form stable radical ions upon oxidation or reduction is essential for efficient charge transport. Reversible redox behavior is often correlated with better device performance and longer operational stability.
Device Stability: The stability of the oxidized and reduced forms of the molecule under ambient conditions is a critical factor for the long-term stability of the device. Irreversible electrochemical processes can lead to degradation of the material and device failure.
Table of Compound Names
| UNII Code | Chemical Name |
| 8U669YF4RV | 2-[(1,3-Dioxoisoindol-2-yl)methyl]-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione |
Future Research Trajectories and Emerging Avenues for 2 1,3 Dioxoisoindol 2 Yl Methyl 5,12 Dihydroquinolino 2,3 B Acridine 7,14 Dione Studies
Novel Synthetic Methodologies for Precision Engineering of Quinacridone (B94251) Derivatives
Future research should focus on developing more precise and scalable synthetic methodologies for 2-[(1,3-Dioxoisoindol-2-yl)methyl]-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione and its analogues. While established routes for quinacridone synthesis exist, precision engineering is crucial for controlling molecular architecture, purity, and polymorphism, which directly impact performance in electronic devices acs.orgresearchgate.netgoogle.comgoogle.com. Investigating novel coupling reactions, regioselective functionalization strategies, and greener synthesis pathways could lead to improved yields and reduced environmental impact. Furthermore, exploring methods for precisely controlling the position and orientation of the phthalimide (B116566) substituent relative to the quinacridone core will be key to fine-tuning electronic and photophysical properties for targeted applications. This includes exploring solid-state synthesis or controlled crystallization techniques that yield specific polymorphs with enhanced charge transport capabilities researchgate.net.
In-situ and Operando Spectroscopic Characterization Techniques for Functional Materials
The in-depth understanding of the behavior of 2-[(1,3-Dioxoisoindol-2-yl)methyl]-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione under operational conditions is critical for its successful integration into functional devices. Future research should leverage advanced in-situ and operando spectroscopic techniques, such as in-situ UV-Vis absorption spectroscopy, in-situ X-ray diffraction, and in-situ electron paramagnetic resonance (EPR) spectroscopy rsc.orgjos.ac.cnresearching.cn. These techniques allow for real-time monitoring of molecular transformations, charge carrier dynamics, and structural changes during device operation, providing invaluable insights into degradation mechanisms and performance limitations. For this specific quinacridone derivative, operando studies could elucidate how the phthalimide group influences charge injection/extraction, exciton (B1674681) dynamics, and stability in organic electronic devices like OLEDs or organic solar cells researchgate.netacs.org.
Rational Design of Next-Generation Organic Electronic and Optoelectronic Materials
The unique combination of the quinacridone core and the phthalimide substituent in 2-[(1,3-Dioxoisoindol-2-yl)methyl]-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione offers significant potential for rational design of next-generation organic electronic and optoelectronic materials. Future research should focus on systematic molecular engineering, including modifications to the quinacridone backbone or the phthalimide moiety, to optimize properties such as frontier molecular orbital levels (HOMO-LUMO), charge carrier mobility, light absorption/emission wavelengths, and film-forming capabilities acs.orgresearchgate.netacs.orgresearchgate.netacs.org. Computational methods, such as density functional theory (DFT), can play a pivotal role in predicting structure-property relationships and guiding the design of derivatives with enhanced performance for specific applications like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) acs.orgacs.org.
Elucidating Complex Structure-Property-Performance Relationships for Targeted Applications
A comprehensive understanding of the complex relationships between the molecular structure, solid-state packing, photophysical properties, and device performance of 2-[(1,3-Dioxoisoindol-2-yl)methyl]-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione is essential for its targeted application. Future investigations should employ a multidisciplinary approach, combining advanced spectroscopic techniques, X-ray crystallography, and theoretical calculations to correlate structural features with observed properties. For instance, understanding how the intermolecular hydrogen bonding inherent to quinacridones acs.orgmdpi.comresearchgate.net interacts with the phthalimide group and influences π–π stacking and charge transport pathways will be crucial. Such detailed structure-property-performance analyses will enable the rational design of materials with predictable and superior functionalities for specific optoelectronic applications.
Q & A
Q. What are the standard analytical methods for characterizing UNII-8U669YF4RV, and how can researchers validate their findings?
- Methodological Answer : Characterization typically involves spectroscopic techniques (e.g., NMR, IR), chromatographic methods (HPLC, GC), and mass spectrometry to confirm molecular structure and purity. For validation, cross-referencing with established protocols in peer-reviewed literature is critical. For example, Beilstein Journal of Organic Chemistry guidelines recommend rigorous documentation of experimental conditions (e.g., solvent systems, temperature) and comparison with synthetic standards . Purity validation should include elemental analysis and reproducibility across independent replicates.
Q. How should researchers design initial experiments to assess the physicochemical properties of this compound?
- Methodological Answer : Begin with factorial design experiments to evaluate variables like solubility, stability, and reactivity under controlled conditions (e.g., pH, temperature). Pre-experimental frameworks (e.g., quasi-experimental designs with control groups) ensure systematic data collection . For instance, pre-test/post-test designs can monitor degradation kinetics, while observational methods (e.g., spectrophotometry) track changes in physicochemical behavior. Document all parameters using standardized templates to align with journal requirements .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for this compound under varying environmental conditions?
- Methodological Answer : Contradictions often arise from uncontrolled variables (e.g., humidity, light exposure). Employ a multi-method approach:
Error Analysis : Quantify uncertainties in instrumentation (e.g., spectrometer calibration) and procedural deviations .
Comparative Studies : Replicate experiments under identical conditions while isolating one variable (e.g., oxygen levels) using inert-atmosphere chambers.
Meta-Analysis : Aggregate data from prior studies to identify trends or outliers, ensuring alignment with theoretical frameworks (e.g., Arrhenius kinetics for thermal degradation) .
Publish raw datasets in supplementary materials to enable peer validation .
Q. What methodological approaches are recommended for integrating this compound into computational models (e.g., molecular dynamics or AI-driven simulations)?
- Methodological Answer :
- Data Preparation : Use high-resolution crystallographic or spectroscopic data to parameterize molecular models. Ensure consistency with quantum mechanical calculations (e.g., DFT for electronic properties).
- AI Integration : Leverage platforms like COMSOL Multiphysics to couple experimental data with machine learning algorithms for predictive modeling. For example, train neural networks on reaction yield datasets to optimize synthesis pathways .
- Validation : Cross-check simulation outputs with empirical results (e.g., in vitro binding assays) and refine models iteratively. Journals such as AJEV emphasize transparent reporting of algorithmic assumptions and training data .
Q. How can researchers address challenges in synthesizing this compound with high enantiomeric purity?
- Methodological Answer :
- Chiral Resolution : Employ asymmetric catalysis (e.g., chiral ligands in transition metal complexes) or enzymatic methods. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism.
- Process Optimization : Use response surface methodology (RSM) to identify optimal reaction conditions (temperature, catalyst loading). Document all steps in alignment with CRDC 2020 standards for chemical engineering design .
- Peer Benchmarking : Compare yields and ee values with literature benchmarks, citing methodologies from high-impact journals to contextualize results .
Methodological Best Practices
- Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw data, statistical codes, and experimental logs in supplementary materials .
- Theoretical Frameworks : Anchor hypotheses in established theories (e.g., transition state theory for reaction mechanisms) to guide experimental design and data interpretation .
- Ethical Replication : Cite prior work transparently and avoid redundant studies unless addressing unresolved questions (e.g., conflicting stability data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
